4-Cyclopropylbenzaldehyde

Catalog No.
S684145
CAS No.
20034-50-8
M.F
C10H10O
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyclopropylbenzaldehyde

CAS Number

20034-50-8

Product Name

4-Cyclopropylbenzaldehyde

IUPAC Name

4-cyclopropylbenzaldehyde

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,7,10H,5-6H2

InChI Key

CZUQVKFJAJAHGK-UHFFFAOYSA-N

SMILES

C1CC1C2=CC=C(C=C2)C=O

Canonical SMILES

C1CC1C2=CC=C(C=C2)C=O

Synthesis

4-Cyclopropylbenzaldehyde can be synthesized through various methods, including the formylation of 4-cyclopropylbenzene with various formylating agents like N-methylformamide or formamide under acidic conditions. PubChem, National Institutes of Health: )

Potential Applications

-Cyclopropylbenzaldehyde is a versatile intermediate used in the synthesis of various organic compounds, including:

  • Pharmaceuticals: Due to its reactive aldehyde group, 4-cyclopropylbenzaldehyde can serve as a building block for the synthesis of molecules with potential pharmaceutical applications. However, it's important to note that further research is needed to determine its specific therapeutic potential and safety profile.
  • Fine chemicals: 4-Cyclopropylbenzaldehyde can be used as a starting material for the synthesis of various fine chemicals, such as fragrances, dyes, and other specialty materials.

4-Cyclopropylbenzaldehyde is an organic compound with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol. It features a cyclopropyl group attached to a benzaldehyde moiety, making it a member of the aldehyde class of compounds. The structure consists of a cyclopropyl ring (a three-membered carbon ring) bonded to a benzene ring, which is further attached to a formyl group (-CHO). This unique arrangement imparts distinctive chemical and physical properties to the compound, including its reactivity and potential biological activity .

- Chemistry LibreTexts" class="citation ml-xs inline" data-state="closed" href="https://chem.libretexts.org/Bookshelves/Introductory_Chemistry/Introduction_to_General_Chemistry_(Malik)/04:_Stoichiometry_the_quantification_of_chemical_reactions/4.04:_Patterns_of_chemical_reactions" rel="nofollow noopener" target="_blank"> .

Several synthetic routes have been developed for producing 4-cyclopropylbenzaldehyde:

  • Friedel-Crafts Acylation: This method involves the acylation of cyclopropylbenzene using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
  • Oxidation of Cyclopropylbenzyl Alcohol: Cyclopropylbenzyl alcohol can be oxidized using oxidizing agents like chromic acid or potassium permanganate to yield 4-cyclopropylbenzaldehyde.
  • Rearrangement Reactions: Some synthetic pathways utilize rearrangement reactions involving precursors that can be transformed into the desired aldehyde through selective bond cleavage and formation .

4-Cyclopropylbenzaldehyde serves as an important intermediate in organic synthesis. Its applications include:

  • Pharmaceutical Development: Due to its biological activity, it may be utilized in developing new drugs targeting inflammatory diseases or infections.
  • Material Science: The compound can be used in synthesizing polymers or other materials where specific chemical properties are required.
  • Flavor and Fragrance Industry: As an aromatic compound, it may find applications in flavoring agents or fragrances due to its pleasant scent profile .

Several compounds share structural similarities with 4-cyclopropylbenzaldehyde. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-CyclopropylbenzaldehydeAldehydeDifferent position of cyclopropyl group on benzene ring
BenzaldehydeSimple Aromatic AldehydeLacks cyclopropyl group; simpler structure
CyclohexanecarbaldehydeCyclic AldehydeContains a six-membered ring; different reactivity profile
1-CyclopropylethanolAlcoholContains hydroxyl group instead of aldehyde; different reactivity

The uniqueness of 4-cyclopropylbenzaldehyde lies in its specific combination of a cyclopropyl group with an aldehyde functional group, which influences its reactivity and biological activity compared to similar compounds .

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-cyclopropylbenzaldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types